molecular formula C24H25N5O B11440102 N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11440102
M. Wt: 399.5 g/mol
InChI Key: BHHCPMKJXHGTDO-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the phenyl and morpholinyl groups through various coupling reactions. Common reagents used in these reactions include:

  • Palladium catalysts for coupling reactions
  • Base such as potassium carbonate
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated solvents and strong bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Phenyl-substituted imidazoles: These compounds have a phenyl group attached to the imidazole ring and may exhibit similar chemical reactivity.

    Morpholinyl-substituted compounds: These compounds contain a morpholine ring and may have similar pharmacological properties.

Uniqueness

“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C24H25N5O/c1-17-4-7-20(16-18(17)2)26-23-22(27-24-25-10-3-11-29(23)24)19-5-8-21(9-6-19)28-12-14-30-15-13-28/h3-11,16,26H,12-15H2,1-2H3

InChI Key

BHHCPMKJXHGTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)C

Origin of Product

United States

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